molecular formula C8H4Br2ClFO B1460321 5'-Bromo-2'-chloro-3'-fluorophenacyl bromide CAS No. 1804382-43-1

5'-Bromo-2'-chloro-3'-fluorophenacyl bromide

Cat. No. B1460321
M. Wt: 330.37 g/mol
InChI Key: YINYCSLTQJGRAX-UHFFFAOYSA-N
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Description

5-Bromo-2'-chloro-3'-fluorophenacyl bromide (5-BCFPB) is a halogenated phenacyl bromide compound, which is a type of aromatic organic compound. It is a colorless, crystalline solid, with a melting point of 115-117 °C. 5-BCFPB is a versatile reagent used in organic synthesis and has a wide range of applications. It is often used as a protecting group for amines and carboxylic acids, and as a catalyst in the synthesis of a variety of compounds. In addition, 5-BCFPB can be used as a reagent in the preparation of fluorinated aryl compounds, and is also used in the synthesis of new organic compounds, such as heterocyclic compounds and polymers.

Mechanism Of Action

The mechanism of action of 5'-Bromo-2'-chloro-3'-fluorophenacyl bromide is not fully understood. However, it is believed that the compound acts as a Lewis acid, which can react with electron-rich species such as amines and carboxylic acids. 5'-Bromo-2'-chloro-3'-fluorophenacyl bromide can also act as a nucleophile, which can react with electrophiles such as aldehydes and ketones.

Biochemical And Physiological Effects

The biochemical and physiological effects of 5'-Bromo-2'-chloro-3'-fluorophenacyl bromide have not been studied in detail. However, it is believed that the compound is non-toxic, as it does not have any known adverse effects on humans or animals.

Advantages And Limitations For Lab Experiments

The advantages of using 5'-Bromo-2'-chloro-3'-fluorophenacyl bromide in lab experiments include its versatility, as it can be used in a variety of reactions. It is also relatively inexpensive and easy to obtain. However, there are some limitations to using 5'-Bromo-2'-chloro-3'-fluorophenacyl bromide in lab experiments. For example, the compound can be difficult to handle and is sensitive to light and air.

Future Directions

There are several potential future directions for research on 5'-Bromo-2'-chloro-3'-fluorophenacyl bromide, including:
1. Developing new synthetic methods for the preparation of 5'-Bromo-2'-chloro-3'-fluorophenacyl bromide.
2. Investigating the biochemical and physiological effects of 5'-Bromo-2'-chloro-3'-fluorophenacyl bromide.
3. Developing new applications for 5'-Bromo-2'-chloro-3'-fluorophenacyl bromide in organic synthesis.
4. Investigating the mechanism of action of 5'-Bromo-2'-chloro-3'-fluorophenacyl bromide.
5. Developing new methods for the purification of 5'-Bromo-2'-chloro-3'-fluorophenacyl bromide.
6. Investigating the use of 5'-Bromo-2'-chloro-3'-fluorophenacyl bromide as a protecting group for amines and carboxylic acids.
7. Investigating the use of 5'-Bromo-2'-chloro-3'-fluorophenacyl bromide as a catalyst in the synthesis of a variety of compounds.
8. Investigating the use of 5'-Bromo-2'-chloro-3'-fluorophenacyl bromide in the synthesis of new organic compounds, such as heterocyclic compounds and polymers.
9. Investigating the use of 5'-Bromo-2'-chloro-3'-fluorophenacyl bromide in the synthesis of fluorinated aryl compounds.
10. Investigating the use of 5-BC

Scientific Research Applications

5'-Bromo-2'-chloro-3'-fluorophenacyl bromide is widely used in scientific research, as it is a versatile reagent with a wide range of applications. It has been used in the synthesis of a variety of compounds, such as heterocyclic compounds and polymers. In addition, 5'-Bromo-2'-chloro-3'-fluorophenacyl bromide has been used in the synthesis of fluorinated aryl compounds, and as a protecting group for amines and carboxylic acids. Furthermore, 5'-Bromo-2'-chloro-3'-fluorophenacyl bromide has been used in the synthesis of new organic compounds, such as heterocyclic compounds and polymers.

properties

IUPAC Name

2-bromo-1-(5-bromo-2-chloro-3-fluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Br2ClFO/c9-3-7(13)5-1-4(10)2-6(12)8(5)11/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YINYCSLTQJGRAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)CBr)Cl)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Br2ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5'-Bromo-2'-chloro-3'-fluorophenacyl bromide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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